molecular formula C13H14ClN3OS B11771629 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone

Cat. No.: B11771629
M. Wt: 295.79 g/mol
InChI Key: GKIUXXTZKROZQA-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone typically involves multi-step procedures. One common method involves the reaction of 2-chlorobenzothiazole with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In antipsychotic applications, it may act as a dopamine or serotonin antagonist, modulating neurotransmitter activity in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroethanone moiety allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone

InChI

InChI=1S/C13H14ClN3OS/c14-9-12(18)16-5-7-17(8-6-16)13-15-10-3-1-2-4-11(10)19-13/h1-4H,5-9H2

InChI Key

GKIUXXTZKROZQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCl

Origin of Product

United States

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